2-amino-4aH-pteridin-4-one
CAS No.:
Cat. No.: VC16578315
Molecular Formula: C6H5N5O
Molecular Weight: 163.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5N5O |
---|---|
Molecular Weight | 163.14 g/mol |
IUPAC Name | 2-amino-4aH-pteridin-4-one |
Standard InChI | InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-3H,(H2,7,11,12) |
Standard InChI Key | HDIVPAYTMJODGX-UHFFFAOYSA-N |
Canonical SMILES | C1=NC2C(=NC(=NC2=O)N)N=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The core structure of 2-amino-4aH-pteridin-4-one consists of a pteridine ring system, a bicyclic scaffold comprising pyrimidine and pyrazine rings fused together. Key substituents include:
-
Amino group (-NH₂) at position 2, which enhances nucleophilicity and participation in hydrogen bonding.
-
Ketone group (=O) at position 4, contributing to electrophilic reactivity and tautomeric equilibria.
-
Hydrogen atom at position 4a, distinguishing it from 4H-pteridin-4-one derivatives .
The planar structure and electron-deficient nature of the pteridine ring make it amenable to π-π stacking interactions, a feature critical for binding to biological targets such as enzymes or nucleic acids.
Tautomerism and Acid-Base Properties
Like other pteridine derivatives, 2-amino-4aH-pteridin-4-one likely exhibits tautomerism between lactam and lactim forms. Neutral aqueous solutions may equilibrate between these tautomers, influencing solubility and reactivity . The amino group at position 2 (pKa ~8–10) and the N3 nitrogen (pKa ~3–5) contribute to pH-dependent protonation states, affecting its interaction with biological macromolecules .
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis of 2-amino-4aH-pteridin-4-one is documented in the provided sources, analogous pteridine syntheses suggest plausible pathways:
-
Bromination-Amination Sequence: Starting from 4aH-pteridin-4-one, bromination at position 6 (as in 6-bromo-4aH-pteridin-4-one) could be followed by nucleophilic substitution with ammonia to introduce the amino group.
-
Cyclization Strategies: Condensation of 2,4,5-triaminopyrimidine with glyoxal derivatives under acidic conditions, a method used for related pteridines .
Reaction conditions (e.g., solvents like dimethyl sulfoxide, temperatures of 80–120°C) would require optimization to maximize yield and purity.
Reactivity Profile
The compound’s reactivity is governed by its electron-deficient aromatic system and functional groups:
-
Electrophilic Substitution: The amino group directs electrophiles to positions 6 and 7 of the pteridine ring.
-
Nucleophilic Attack: The ketone at position 4 is susceptible to nucleophilic addition, enabling derivatization (e.g., formation of hydrazones or oximes).
-
Photoactivity: Analogous pterins, such as 3-methylpterin, exhibit fluorescence under UV-A light and generate reactive oxygen species (ROS) , suggesting 2-amino-4aH-pteridin-4-one may also act as a photosensitizer.
Physicochemical Properties
Spectroscopic Characteristics
-
UV-Vis Absorption: Expected λmax ~260–280 nm (π→π* transitions of the aromatic system) and ~340–360 nm (n→π* transitions of the ketone) .
-
Fluorescence: Potential emission in the blue-green region (400–500 nm), similar to 3-methylpterin .
Solubility and Stability
Research Findings and Hypothetical Applications
Medicinal Chemistry
-
Drug Design: The amino and ketone groups serve as handles for covalent inhibitor development. For example, conjugation to peptidomimetics could target proteases or kinases.
-
Antimicrobial Agents: Pteridines with ROS-generating capabilities show promise against antibiotic-resistant pathogens .
Biochemical Tools
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume